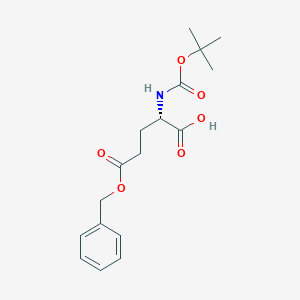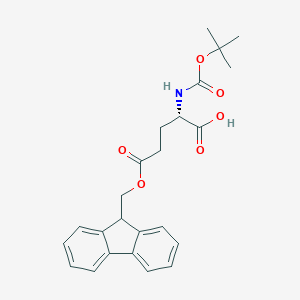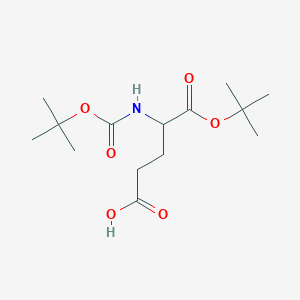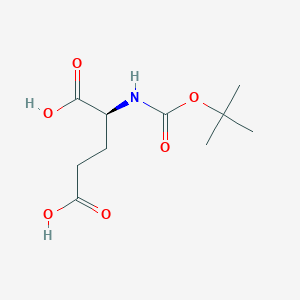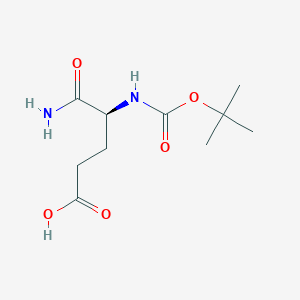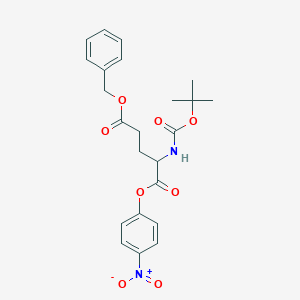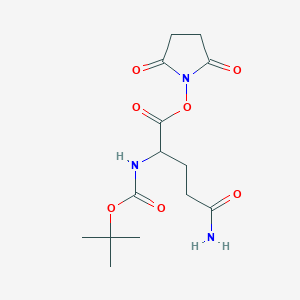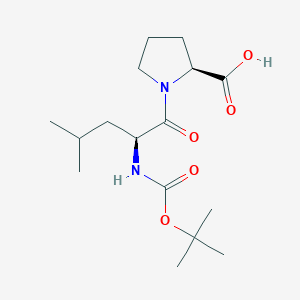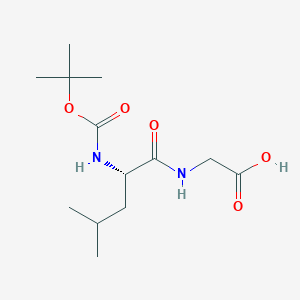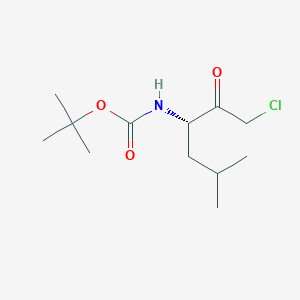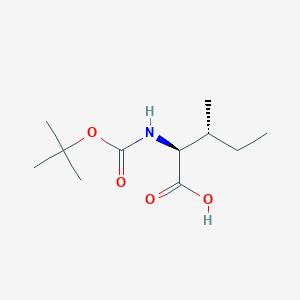
Boc-alo-Ile-OH
Descripción general
Descripción
“Boc-allo-Ile-OH” is a building block used for the preparation of substituted isoindolines as DPP8/9 inhibitors . It has a molecular formula of C11H21NO4 and a molecular weight of 231.29 .
Synthesis Analysis
The synthesis of “Boc-allo-Ile-OH” involves Boc solid-phase peptide synthesis . It is also used in the total synthesis of teixobactin, a promising first-in-class drug candidate for clinical development .Molecular Structure Analysis
The molecular structure of “Boc-allo-Ile-OH” is represented by the SMILES stringCCC@HC@HO)NC(=O)OC(C)(C)C and the standard InChI InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 . Chemical Reactions Analysis
“Boc-allo-Ile-OH” is involved in Boc solid-phase peptide synthesis . The Boc protection mechanism involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .Physical And Chemical Properties Analysis
“Boc-allo-Ile-OH” has a melting point of 60-64 °C . Its density and boiling point are not specified in the available resources.Aplicaciones Científicas De Investigación
Síntesis de péptidos
“Boc-alo-Ile-OH” se utiliza principalmente en la síntesis de péptidos. El grupo Boc (terc-butoxicarbonilo) protege al aminoácido durante el proceso de síntesis, permitiendo la construcción secuencial de cadenas peptídicas sin reacciones secundarias indeseadas . Este compuesto es particularmente útil en la síntesis de péptidos en fase sólida, un método en el que la cadena peptídica se ensambla en un soporte sólido.
Química medicinal
En química medicinal, “this compound” se utiliza para crear péptidos que pueden imitar las estructuras o funciones de las proteínas. Estos péptidos pueden actuar como inhibidores o agonistas para varios objetivos biológicos, desempeñando un papel crucial en el descubrimiento y desarrollo de fármacos .
Protección quimioselectiva
El grupo Boc es un grupo protector quimioselectivo. Se puede agregar a aminoácidos como la alo-isoleucina en condiciones suaves sin afectar a otros grupos funcionales presentes en la molécula. Esta selectividad es crucial para sintetizar moléculas complejas con múltiples grupos funcionales .
Química verde
El uso de “this compound” se alinea con los principios de la química verde. Permite la protección de los grupos amino en un entorno sin catalizador ni disolvente, lo que es más ecológico y reduce la necesidad de productos químicos nocivos .
Mecanismo De Acción
Target of Action
Boc-allo-Ile-OH, also known as Boc-L-alloisoleucine , is primarily used as a building block in peptide synthesis . Its primary targets are the proteins or peptides that it is incorporated into during the synthesis process . These targets can vary widely depending on the specific peptide being synthesized.
Mode of Action
As a building block in peptide synthesis, Boc-allo-Ile-OH interacts with its targets (proteins or peptides) by being incorporated into the peptide chain during synthesis . The resulting changes depend on the specific peptide being synthesized and the role of Boc-allo-Ile-OH within that peptide.
Biochemical Pathways
The specific biochemical pathways affected by Boc-allo-Ile-OH would depend on the function of the peptide it is incorporated into. For instance, it has been used for the preparation of substituted isoindolines as DPP8/9 inhibitors , which are involved in the regulation of immune responses and glucose homeostasis .
Pharmacokinetics
As a building block in peptide synthesis, its bioavailability would be largely determined by the properties of the final peptide product .
Result of Action
The molecular and cellular effects of Boc-allo-Ile-OH’s action would be determined by the function of the peptide it is incorporated into. For example, when used to synthesize DPP8/9 inhibitors, the resulting peptide could potentially regulate immune responses and glucose homeostasis .
Action Environment
The action, efficacy, and stability of Boc-allo-Ile-OH are influenced by various environmental factors during peptide synthesis, such as temperature, pH, and the presence of other reactants . After synthesis, the environment in which the resulting peptide operates (e.g., the human body) would also influence its action and efficacy .
Propiedades
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426322 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35264-07-4 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





